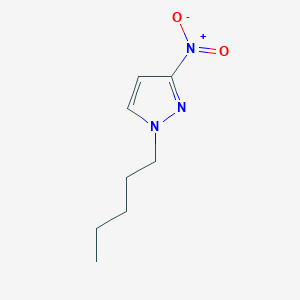
3-Nitro-1-pentyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-pentyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community. It is a pyrazole derivative, which is a class of compounds that are highly valued in organic synthesis . The pyrazole family is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Molecular Structure Analysis
The this compound molecule contains a total of 26 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.21 g/mol. It has a density of 1.6±0.1 g/cm3, a boiling point of 334.0±15.0 °C at 760 mmHg, and a melting point of 173-175ºC. Its molecular formula is C8H13N3O2 .Wissenschaftliche Forschungsanwendungen
3-Nitro-1-pentyl-1H-pyrazole is widely used in scientific research, especially in biochemistry and medicinal chemistry. It is used in a variety of studies, including the synthesis of pharmaceuticals, the investigation of enzymes, and the study of enzyme inhibitors. In addition, 3NP has been used in the synthesis of a variety of compounds, including benzimidazoles, thiazoles, and pyridines.
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the normal functioning of the target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Vorteile Und Einschränkungen Für Laborexperimente
3-Nitro-1-pentyl-1H-pyrazole has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of environments. In addition, 3NP is soluble in a variety of organic solvents, and is relatively non-toxic. However, 3NP is also relatively volatile, and can be difficult to handle in certain laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Nitro-1-pentyl-1H-pyrazole. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. In addition, further research into its mechanism of action, as well as its potential uses in the synthesis of other compounds, could also yield interesting results. Finally, further research into its potential uses in biocatalysis, and in the synthesis of more complex compounds, could also be beneficial.
Synthesemethoden
3-Nitro-1-pentyl-1H-pyrazole is synthesized through a variety of methods, including the reaction of nitroethane with hydrazine, the reaction of nitropropane with hydrazine, and the reaction of nitrobutane with hydrazine. In addition, 3NP can also be synthesized through the reaction of nitroethane with hydrazinium acetate, and the reaction of nitropropane with hydrazinium acetate.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Nitro-1-pentyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and interactions with other molecules . The compound’s ability to donate and accept hydrogen bonds allows it to form complexes with other molecules, potentially impacting proton transfer processes . These interactions can affect the compound’s biological activity and its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. Pyrazole derivatives have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, certain pyrazole derivatives exhibit anticancer activities by inhibiting cell growth in various cancer cell lines
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazole derivatives can act as enzyme inhibitors, affecting the activity of specific enzymes involved in various biochemical pathways . The compound’s ability to form hydrogen bonds and participate in proton transfer processes further contributes to its molecular interactions and biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Pyrazole derivatives are known for their stability, but their long-term effects on cellular function need to be studied in both in vitro and in vivo settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pyrazole derivatives have been studied for their therapeutic potential, and their dosage-dependent effects are crucial for determining their safety and efficacy . High doses of pyrazole derivatives can lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism . Pyrazole derivatives can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its efficacy and safety as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization will provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-nitro-1-pentylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6-10-7-5-8(9-10)11(12)13/h5,7H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULQLNULYOFQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


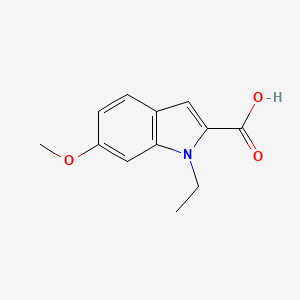
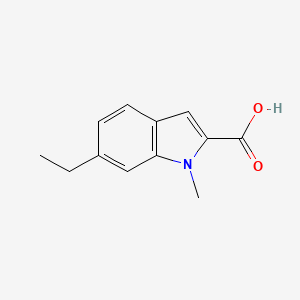

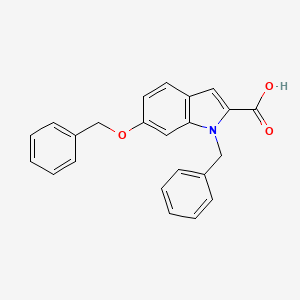


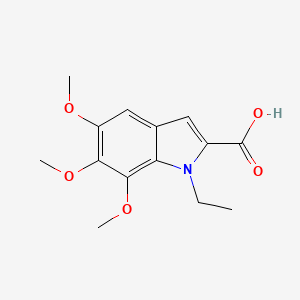
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)
![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)
